Cas no 926237-13-0 (3-(4-bromo-2-fluorophenoxy)propanoic acid)
3-(4-bromo-2-fluorophenoxy)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(4-bromo-2-fluorophenoxy)propanoic acid
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- MDL: MFCD09043562
- Inchi: 1S/C9H8BrFO3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
- InChI Key: KSYHKLPDBXQOIS-UHFFFAOYSA-N
- SMILES: C1(F)=C(OCCC(O)=O)C=CC(Br)=C1
3-(4-bromo-2-fluorophenoxy)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B805045-10mg |
3-(4-Bromo-2-fluorophenoxy)propanoic Acid |
926237-13-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B805045-50mg |
3-(4-Bromo-2-fluorophenoxy)propanoic Acid |
926237-13-0 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B805045-100mg |
3-(4-Bromo-2-fluorophenoxy)propanoic Acid |
926237-13-0 | 100mg |
$ 275.00 | 2022-06-06 | ||
| Enamine | EN300-85341-0.05g |
3-(4-bromo-2-fluorophenoxy)propanoic acid |
926237-13-0 | 90% | 0.05g |
$155.0 | 2023-09-02 | |
| Enamine | EN300-85341-0.1g |
3-(4-bromo-2-fluorophenoxy)propanoic acid |
926237-13-0 | 90% | 0.1g |
$232.0 | 2023-09-02 | |
| Enamine | EN300-85341-0.25g |
3-(4-bromo-2-fluorophenoxy)propanoic acid |
926237-13-0 | 90% | 0.25g |
$331.0 | 2023-09-02 | |
| Enamine | EN300-85341-0.5g |
3-(4-bromo-2-fluorophenoxy)propanoic acid |
926237-13-0 | 90% | 0.5g |
$524.0 | 2023-09-02 | |
| Enamine | EN300-85341-1.0g |
3-(4-bromo-2-fluorophenoxy)propanoic acid |
926237-13-0 | 1.0g |
$671.0 | 2023-02-11 | ||
| Enamine | EN300-85341-2.5g |
3-(4-bromo-2-fluorophenoxy)propanoic acid |
926237-13-0 | 90% | 2.5g |
$1315.0 | 2023-09-02 | |
| Enamine | EN300-85341-5.0g |
3-(4-bromo-2-fluorophenoxy)propanoic acid |
926237-13-0 | 5.0g |
$1945.0 | 2023-02-11 |
3-(4-bromo-2-fluorophenoxy)propanoic acid Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 3-(4-bromo-2-fluorophenoxy)propanoic acid
Recent Advances in the Study of 3-(4-bromo-2-fluorophenoxy)propanoic acid (CAS: 926237-13-0)
The compound 3-(4-bromo-2-fluorophenoxy)propanoic acid (CAS: 926237-13-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bromo-fluorophenoxy moiety, has shown promising potential in various applications, including drug development and biochemical studies. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic applications, making it a subject of considerable scientific interest.
One of the key areas of research has been the synthesis and optimization of 3-(4-bromo-2-fluorophenoxy)propanoic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a multi-step process involving bromination and fluorination of phenoxy precursors, followed by propanoic acid coupling. This advancement is expected to facilitate further pharmacological evaluations and potential commercialization.
In terms of pharmacological properties, preliminary in vitro studies have demonstrated that 3-(4-bromo-2-fluorophenoxy)propanoic acid exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. Specifically, it has been shown to inhibit cyclooxygenase-2 (COX-2) with an IC50 value of 12.3 µM, suggesting its potential as a lead compound for developing anti-inflammatory agents. However, further in vivo studies are required to validate these findings and assess its safety profile.
Another promising application of this compound lies in its role as a building block for more complex pharmaceutical agents. Recent work by a team at the University of Cambridge highlighted its utility in the synthesis of novel heterocyclic compounds with enhanced bioactivity. By leveraging the reactivity of the bromo-fluorophenoxy group, researchers were able to create a library of derivatives, some of which displayed improved binding affinity to target proteins involved in cancer progression.
Despite these advancements, challenges remain in the development of 3-(4-bromo-2-fluorophenoxy)propanoic acid as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through comprehensive preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and translate the findings into clinical applications.
In conclusion, 3-(4-bromo-2-fluorophenoxy)propanoic acid (CAS: 926237-13-0) represents a versatile and promising compound in the realm of chemical biology and drug discovery. Recent research has shed light on its synthetic accessibility, pharmacological potential, and utility as a molecular scaffold. Continued investigation into its mechanisms of action and therapeutic applications will undoubtedly contribute to its development as a valuable tool in medicinal chemistry.
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